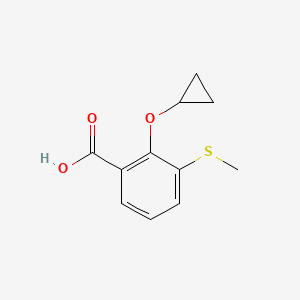
2-Cyclopropoxy-3-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to a benzoic acid core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-(methylthio)benzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. One common method includes the reaction of 3-(methylthio)benzoic acid with cyclopropyl alcohol under acidic conditions to introduce the cyclopropoxy group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
2-Cyclopropoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropoxy-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropoxy-3-(methylthio)benzoic acid include:
3-(Methylthio)benzoic acid: Lacks the cyclopropoxy group, making it less complex and potentially less specific in its interactions.
2-(Methylthio)benzoic acid: Similar structure but with different positioning of the functional groups, leading to different chemical and biological properties.
Benzoic acid derivatives: Various derivatives with different substituents can exhibit a wide range of properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-3-8(11(12)13)10(9)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
SHJHUEBAVFPCCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















